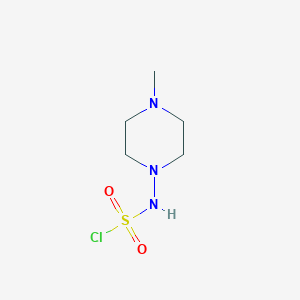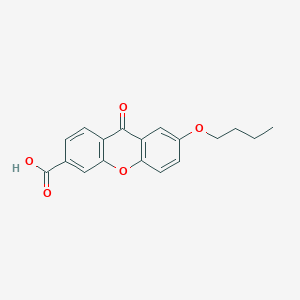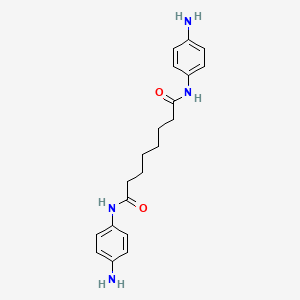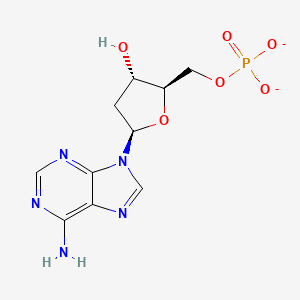![molecular formula C18H20O4 B14130506 Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate is a chemical compound with the molecular formula C17H20O4 It is a biphenyl derivative, characterized by the presence of two methoxy groups and a propanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves the following steps:
Preparation of the Aryl Halide: The starting material, such as 3,5-dimethoxyphenylboronic acid, is reacted with a halogenating agent to form the corresponding aryl halide.
Coupling Reaction: The aryl halide is then coupled with an appropriate organoboron compound in the presence of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Esterification: The resulting biphenyl compound is then esterified with propanoic acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, or other substituted biphenyl derivatives.
科学的研究の応用
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3,3’-Dimethoxy-1,1’-biphenyl: Similar structure but lacks the propanoate ester group.
3,5’-Dihydroxy-4’,5-dimethoxy-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid methyl ester: Contains additional hydroxyl groups and a carboxylic acid ester group.
Uniqueness
Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate is unique due to its specific substitution pattern and the presence of both methoxy and propanoate ester groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H20O4 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
methyl 3-[2-(3,5-dimethoxyphenyl)phenyl]propanoate |
InChI |
InChI=1S/C18H20O4/c1-20-15-10-14(11-16(12-15)21-2)17-7-5-4-6-13(17)8-9-18(19)22-3/h4-7,10-12H,8-9H2,1-3H3 |
InChIキー |
GZPJYENHZHWORA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2CCC(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)



![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)








